molecular formula C20H24O8 B12310139 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12310139
M. Wt: 392.4 g/mol
InChI Key: ZTWZAVCISGQPJH-UHFFFAOYSA-N
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Description

Massoniresinol is a lignan, a type of natural compound found in various plantsThe chemical formula of Massoniresinol is C20H24O8 , and it has a molecular weight of 392.4 g/mol .

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3

InChI Key

ZTWZAVCISGQPJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Massoniresinol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the oxidative coupling of coniferyl alcohol derivatives under specific conditions . The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent.

Industrial Production Methods

Industrial production of Massoniresinol often involves extraction from natural sources, such as the roots of plants like poria and atractylodes . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Massoniresinol.

Chemical Reactions Analysis

Types of Reactions

Massoniresinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Massoniresinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Syringaresinol
  • Olivil
  • Pinoresinol
  • Secoisolariciresinol

Uniqueness

Massoniresinol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol , often referred to as a derivative of ferulic acid, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for this compound is C19H22O7C_{19}H_{22}O_{7}, and it features multiple functional groups that contribute to its biological activity. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is significant in modulating its interaction with biological targets.

PropertyValue
Molecular Weight358.37 g/mol
IUPAC Name2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol
SolubilitySoluble in ethanol and dimethyl sulfoxide (DMSO)
Melting PointNot available

Antioxidant Properties

Numerous studies have highlighted the antioxidant properties of the compound. It exhibits a capacity to scavenge free radicals, which are implicated in oxidative stress-related diseases. For instance, research indicates that the compound can significantly reduce oxidative stress markers in vitro, suggesting potential applications in preventing cellular damage associated with aging and chronic diseases.

Anti-Cancer Activity

The compound has shown promising anti-cancer activity across various cancer cell lines. A study involving MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 25 μM, indicating effective cytotoxicity at relatively low concentrations .

Case Study: MCF-7 Breast Cancer Cells

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated:

  • Cell Viability : A dose-dependent reduction in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V-positive cells, confirming apoptosis.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha. In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows for effective radical scavenging.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Inflammation Modulation : Inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.
  • Neuroprotection : Modulation of signaling pathways that protect against neuronal cell death.

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